molecular formula C28H34N4O11 B12611221 benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid CAS No. 647013-75-0

benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid

Cat. No.: B12611221
CAS No.: 647013-75-0
M. Wt: 602.6 g/mol
InChI Key: IZNGGZNFOCFCIT-QITMJYCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring an amino group, a ketone (2-oxo), and a benzyl ester moiety.

(2S)-2-Hydroxybutanedioic acid, commonly known as L-malic acid, is a naturally occurring dicarboxylic acid with a hydroxyl group at the C2 position. It plays a critical role in the Krebs cycle and is widely used in food, pharmaceuticals, and industrial applications due to its acidity and chiral properties .

Properties

CAS No.

647013-75-0

Molecular Formula

C28H34N4O11

Molecular Weight

602.6 g/mol

IUPAC Name

benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid

InChI

InChI=1S/2C12H14N2O3.C4H6O5/c2*13-10-6-7-14(11(10)15)12(16)17-8-9-4-2-1-3-5-9;5-2(4(8)9)1-3(6)7/h2*1-5,10H,6-8,13H2;2,5H,1H2,(H,6,7)(H,8,9)/t2*10-;2-/m000/s1

InChI Key

IZNGGZNFOCFCIT-QITMJYCNSA-N

Isomeric SMILES

C1CN(C(=O)[C@H]1N)C(=O)OCC2=CC=CC=C2.C1CN(C(=O)[C@H]1N)C(=O)OCC2=CC=CC=C2.C([C@@H](C(=O)O)O)C(=O)O

Canonical SMILES

C1CN(C(=O)C1N)C(=O)OCC2=CC=CC=C2.C1CN(C(=O)C1N)C(=O)OCC2=CC=CC=C2.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Garner’s aldehyde as a starting material, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Research Findings

  • Synthetic Utility of Benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate: The compound’s benzyl ester group enhances solubility in organic solvents, facilitating its use in peptide coupling or heterocyclic syntheses. Its amino and ketone groups offer sites for further functionalization .
  • Malic Acid in Pharmaceutical Formulations :
    Malic acid is a key component in calcium citrate malate , a bioavailable calcium supplement. The complex contains 20.5–22.0% calcium and 33.5–37.0% malate, demonstrating synergism between malate and citrate for enhanced mineral absorption .

Biological Activity

Benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate; (2S)-2-hydroxybutanedioic acid, a compound with the CAS number 647013-75-0, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C28H34N4O11
  • Molecular Weight : 602.59 g/mol
  • LogP : 1.9486
  • Polar Surface Area (PSA) : 240.09 Ų

These properties suggest that the compound is moderately lipophilic, which may influence its bioavailability and interaction with biological membranes.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity. In particular, studies have shown:

  • Antibacterial Effects : Some derivatives demonstrate selective activity against Gram-positive bacteria such as Bacillus subtilis and have shown lower toxicity to normal cells compared to cancer cells, suggesting potential as anticancer agents .
  • Antifungal Properties : The compound has been noted for antifungal activity against pathogens like Candida albicans, which can be crucial in developing treatments for fungal infections .

2. Cytotoxicity and Anticancer Potential

The compound's derivatives have been explored for their cytotoxic effects on various cancer cell lines:

Cell Line TypeActivity Observed
Breast Cancer (MCF-7)Moderate cytotoxicity
Lung Cancer (A549)High cytotoxicity
Liver Cancer (HepG2)Significant cytotoxicity
Prostate Cancer (PC3)Notable cytotoxic effects

Studies indicate that certain structural modifications enhance the cytotoxicity of these compounds, making them candidates for further development as anticancer drugs .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of benzyl derivatives, it was found that specific modifications led to increased potency against breast and lung cancer cell lines. The most effective compound had an electron-donating group that significantly enhanced its activity .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various derivatives revealed that only a subset exhibited significant antimicrobial properties, with MIC values indicating effectiveness against specific bacterial strains. The structure–activity relationship was crucial in identifying promising candidates for further development .

The exact mechanisms through which benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival, making them effective against cancer cells.
  • Disruption of Membrane Integrity : Antimicrobial activity may result from the disruption of bacterial cell membranes, leading to cell lysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.